(2E)-3-[3-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)-4-methylphenyl]prop-2-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of 2,3-Dihydroquinazolin-4(1H)-one , which has been studied for its antibacterial properties .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as 2,3-Dihydroquinazolin-4(1H)-ones have been synthesized and evaluated for their antibacterial properties .科学的研究の応用
Tetrahydroisoquinolines in Therapeutics
Tetrahydroisoquinolines, including compounds related to (2E)-3-[3-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)-4-methylphenyl]prop-2-enoic acid, have been extensively studied for their therapeutic potential. Initially recognized for neurotoxic effects, later research identified 1-methyl-1,2,3,4-tetrahydroisoquinoline as a Parkinsonism-preventing agent. The US FDA's approval of trabectedin for soft tissue sarcomas highlights the anticancer potential of tetrahydroisoquinolines. Research spanning 2010-2015 has documented various therapeutic activities of these derivatives in cancer, central nervous system disorders, metabolic diseases, and infectious diseases, suggesting their broad applicability in drug discovery (Singh & Shah, 2017).
Chlorogenic Acid: A Pharmacological Review
Chlorogenic acid (CGA), a phenolic compound found in green coffee extracts and tea, is known for its antioxidant, anti-inflammatory, cardioprotective, and neuroprotective properties. CGA has shown potential in modulating lipid metabolism and glucose levels, suggesting its applicability in managing hepatic steatosis, cardiovascular diseases, diabetes, and obesity. Its hepatoprotective effects and the hypocholesterolemic influence further underline its therapeutic potential, emphasizing the need for further research to optimize its biological and pharmacological effects (Naveed et al., 2018).
Insights into 8-Hydroxyquinolines
8-Hydroxyquinolines have been identified as significant heterocyclic scaffolds with notable biological activities. Their metal chelation properties make them promising candidates for treating various diseases, including cancer, HIV, and neurodegenerative disorders. The exploration of synthetic modifications aims to develop potent drugs with a broad spectrum of therapeutic targets, underscoring the ongoing interest in this compound class for medicinal chemistry and drug development (Gupta, Luxami, & Paul, 2021).
特性
IUPAC Name |
(E)-3-[3-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-4-methylphenyl]prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4S/c1-14-8-9-15(10-11-19(21)22)13-18(14)25(23,24)20-12-4-6-16-5-2-3-7-17(16)20/h2-3,5,7-11,13H,4,6,12H2,1H3,(H,21,22)/b11-10+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHWNIGYPDKEQFP-ZHACJKMWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C=CC(=O)O)S(=O)(=O)N2CCCC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)/C=C/C(=O)O)S(=O)(=O)N2CCCC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>53.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID26658860 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。